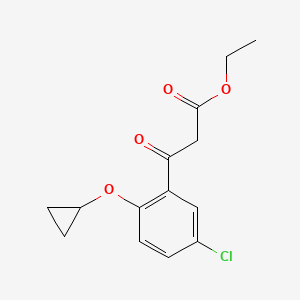
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyloxyphenyl group, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyloxyphenyl Intermediate: The synthesis begins with the preparation of 5-chloro-2-cyclopropyloxyphenol through a nucleophilic substitution reaction involving 5-chloro-2-hydroxyphenol and cyclopropyl bromide in the presence of a base such as potassium carbonate.
Esterification: The intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound’s cyclopropyloxyphenyl group allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(5-bromo-2-cyclopropyloxyphenyl)-3-oxopropanoate: Similar structure with a bromo group instead of a chloro group.
Ethyl 3-(5-methyl-2-cyclopropyloxyphenyl)-3-oxopropanoate: Similar structure with a methyl group instead of a chloro group.
Uniqueness
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate is unique due to its specific chloro substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
1260169-30-9 |
|---|---|
Formule moléculaire |
C14H15ClO4 |
Poids moléculaire |
282.72 |
Nom IUPAC |
ethyl 3-(5-chloro-2-cyclopropyloxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H15ClO4/c1-2-18-14(17)8-12(16)11-7-9(15)3-6-13(11)19-10-4-5-10/h3,6-7,10H,2,4-5,8H2,1H3 |
Clé InChI |
CCZUDHAHOXZLKB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)OC2CC2 |
Synonymes |
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)

![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)


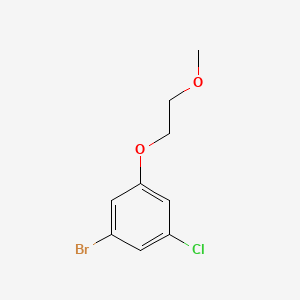
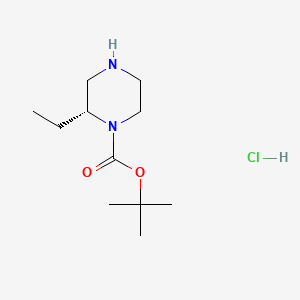
![1H-Pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B595999.png)

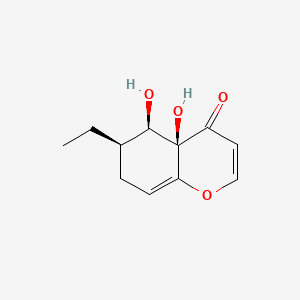
![tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B596002.png)
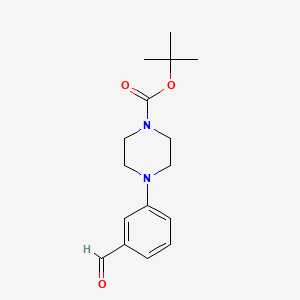
![2-Chlorobenzo[d]thiazole-4-carboxylic acid](/img/structure/B596004.png)
![3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B596005.png)
